

Spectral Analysis of 3-Cyanophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Cyanophenol	
Cat. No.:	B046033	Get Quote

This guide provides a comprehensive overview of the spectral data for **3-Cyanophenol** (also known as 3-hydroxybenzonitrile), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **3-Cyanophenol** are crucial for confirming its chemical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of **3-Cyanophenol** was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.47	ddd	1H	Ar-H
7.35	t	1H	Ar-H
7.18	ddd	1H	Ar-H
7.08	t	1H	Ar-H
5.85	br s	1H	-ОН

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **3-Cyanophenol** was also recorded in CDCl₃. The chemical shifts (δ) are provided in ppm.

Chemical Shift (ppm)	Assignment
156.2	С-ОН
130.8	Ar-CH
125.5	Ar-CH
121.3	Ar-CH
118.8	Ar-CH
117.2	C-CN
113.3	Ar-C-CN

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Cyanophenol** is typically recorded using a potassium bromide (KBr) disc.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3379	Strong, Broad	O-H stretch (phenolic)
2231	Strong	C≡N stretch (nitrile)
1585	Strong	C=C stretch (aromatic)
1485	Medium	C=C stretch (aromatic)
1288	Strong	C-O stretch (phenol)
880, 781	Strong	C-H bend (aromatic, meta- disubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for the mass analysis of organic molecules like **3-Cyanophenol**. The molecular weight of **3-Cyanophenol** is 119.12 g/mol .[1]

m/z	Relative Intensity (%)	Assignment
119	100	[M] ⁺ (Molecular Ion)
91	45	[M-CO] ⁺
64	30	[C ₅ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **3- Cyanophenol**.

NMR Spectroscopy

• Sample Preparation: A solution of **3-Cyanophenol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.



- Data Acquisition: The prepared sample is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Disc Method): A small amount of **3-Cyanophenol** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

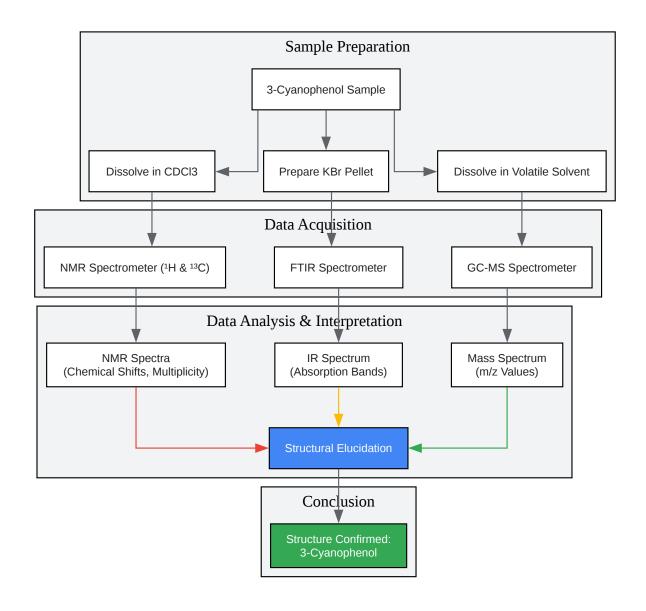
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **3-Cyanophenol** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrum is obtained using Electron Ionization (EI) at 70 eV.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **3-Cyanophenol**.





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References

- 1. 3-Cyanophenol | C7H5NO | CID 13394 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 3-Cyanophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046033#spectral-data-of-3-cyanophenol-nmr-irmass]

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